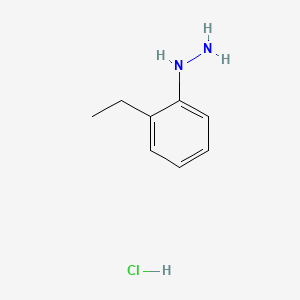

2-Ethylphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-ethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHPTOKYVGZBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19398-06-2 | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58711-02-7, 19398-06-2 | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58711-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl phenyl hydrazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8574WNK2HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylphenylhydrazine Hydrochloride: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Ethylphenylhydrazine hydrochloride, a substituted arylhydrazine, stands as a pivotal intermediate in the landscape of modern organic synthesis, most notably in the pharmaceutical industry. Its significance is intrinsically linked to the foundational work of Hermann Emil Fischer, whose discovery of phenylhydrazine in 1875 and the subsequent development of the Fischer indole synthesis laid the groundwork for the creation of a vast array of heterocyclic compounds.[1] This guide offers a comprehensive exploration of this compound, from its historical roots and synthetic evolution to its critical role in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and its broader synthetic potential.

Historical Context and Discovery

The story of this compound is an extension of the broader history of arylhydrazines, which began with Hermann Emil Fischer's synthesis of the parent compound, phenylhydrazine, in 1875.[1] Fischer's method, involving the reduction of a phenyl diazonium salt with sulfite salts, was a landmark achievement.[1] This discovery was not merely the creation of a new compound but the unveiling of a versatile reagent that would become instrumental in the characterization of sugars and the synthesis of indoles through the now-famous Fischer indole synthesis, discovered in 1883.[1]

Synthesis of this compound: A Comparative Analysis

The preparation of this compound is primarily achieved through a two-step process starting from 2-ethylaniline. This process involves:

-

Diazotization: The conversion of the primary aromatic amine (2-ethylaniline) into a diazonium salt using a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid.

-

Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine.

Several reducing agents have been employed for this transformation, with the choice of reagent impacting yield, purity, cost, and environmental footprint.

Classical Batch Synthesis Methods

The traditional laboratory and industrial synthesis of this compound is performed as a batch process. The most common reducing agents used are stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃).

A study comparing various catalysts for the reduction of the diazonium salt of 2-ethylaniline reported the following conversions as monitored by Thin Layer Chromatography (TLC):[2][3]

| Catalyst/Reducing Agent | Conversion by TLC |

| Sodium sulfite and sodium hydroxide with sulfur oxide | 70-75% |

| Sodium sulfite and Conc. H₂SO₄ | 90-95% |

| SnCl₂·2H₂O | 60-62% |

| Zn dust and acetic acid with sodium sulfite | 70-75% |

This study highlights that a combination of sodium sulfite and concentrated sulfuric acid provides the highest conversion.[2][3]

-

A solution of 2-ethylaniline (1.93 moles) is added dropwise to a vigorously stirred solution of concentrated hydrochloric acid (487 ml) and water (218 ml) at 0°C.

-

To the resulting suspension, a solution of sodium nitrite (2.07 moles) in water (218 ml) is added over 1.5 hours, maintaining the temperature between 8°C and 14°C.

-

A solution of SnCl₂·2H₂O (4.37 moles) in a 1:1 mixture of concentrated hydrochloric acid and water (1.312 L) is then added over 5 hours, keeping the temperature between 5°C and 10°C.

-

After stirring for 15 hours, the solid product is collected, recrystallized from water with decolorizing carbon, and treated with concentrated hydrochloric acid to afford this compound.

-

Causality: The use of SnCl₂ as a reducing agent is a classic method for the reduction of diazonium salts to hydrazines. The acidic conditions are necessary for the stability of the diazonium salt and for the reducing action of SnCl₂. The low temperatures are crucial to prevent the decomposition of the unstable diazonium intermediate.

-

To a stirred and cooled (0-5°C) solution of hydrochloric acid (250 ml), 2-ethylaniline (100g) is added dropwise.

-

A solution of sodium nitrite (62.7g in 85 ml of water) is then added over 1.5 hours at 0 to -5°C.

-

The pre-chilled diazonium salt solution is added to a cold (0-5°C) solution of sodium sulfite (415.8g in 780ml of water).

-

The reaction mixture is heated to 70-75°C, and concentrated sulfuric acid (200ml) is added dropwise to facilitate the reduction and subsequent hydrolysis to yield the hydrazine. The final product precipitates upon cooling. A yield of 92% has been reported for this method.[2]

-

Causality: Sodium sulfite is a milder and more cost-effective reducing agent than stannous chloride. The initial reaction at low temperature forms a hydrazine sulfonate intermediate, which is then hydrolyzed at a higher temperature in the presence of strong acid to liberate the free hydrazine, which is then protonated to the hydrochloride salt.

Modern Continuous-Flow Synthesis

In recent years, continuous-flow chemistry has emerged as a safer, more efficient, and scalable alternative to batch processing for the synthesis of this compound. This methodology offers significant advantages in handling potentially hazardous intermediates like diazonium salts.

A continuous-flow process has been described that achieves a 94% yield of this compound with a total residence time of less than 31 minutes.[4] This process involves the in situ generation of the diazonium salt intermediate, followed by a temperature-programmed reduction with sodium sulfite in a tandem loop reactor.[4]

-

Causality: The key advantages of the continuous-flow system are superior mass and heat transfer. The rapid mixing and precise temperature control minimize the decomposition of the diazonium salt and reduce the formation of byproducts. The small reactor volume enhances safety by minimizing the amount of hazardous intermediate present at any given time.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₂ | [5] |

| Molecular Weight | 172.66 g/mol | |

| Appearance | Almost white to beige soft powder | [6] |

| Melting Point | 178 °C (decomposes) | [7] |

| Solubility | Soluble in water | [7] |

| CAS Number | 19398-06-2 |

Spectroscopic Data

While detailed spectral interpretations are beyond the scope of this guide, representative data is crucial for compound identification and characterization.

-

¹H NMR and ¹³C NMR Spectra: Data available on PubChem, provided by Sigma-Aldrich Co. LLC.[5]

-

Infrared (IR) Spectrum: The IR spectrum would show characteristic peaks for N-H stretching of the hydrazine and ammonium groups, C-H stretching of the ethyl and aromatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (2-ethylphenylhydrazine) and fragmentation patterns characteristic of the structure.

Core Application: The Fischer Indole Synthesis of Etodolac Intermediate

The primary and most significant application of this compound is as a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. The core of this synthesis is the Fischer indole reaction.

The overall reaction involves the condensation of 2-ethylphenylhydrazine with a suitable carbonyl compound to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring system of 7-ethyltryptophol, a direct precursor to Etodolac.

The Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is a classic name reaction in organic chemistry. The mechanism, when applied to the synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine, proceeds as follows:

-

Hydrazone Formation: 2-Ethylphenylhydrazine reacts with 4-hydroxybutanal (which can be generated in situ from 2,3-dihydrofuran) to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step. This rearrangement breaks the N-N bond and forms a new C-C bond.

-

Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon, forming a five-membered ring.

-

Elimination of Ammonia: The final step is the acid-catalyzed elimination of a molecule of ammonia to form the stable, aromatic indole ring of 7-ethyltryptophol.

A detailed mechanistic study of the Fischer indole synthesis of 7-ethyltryptophol has been conducted, which also elucidated the structures of several byproducts formed during the reaction.[8][9][10]

Experimental Protocol: Synthesis of 7-Ethyltryptophol

An optimized process for the synthesis of 7-ethyltryptophol from this compound has been reported with a 75% yield.[11]

-

This compound and 2,3-dihydrofuran are reacted in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.

-

Concentrated sulfuric acid is used as a catalyst.

-

The reaction is carried out at 45°C.

-

Causality: The use of a water-miscible polar aprotic solvent like DMAc can help to solubilize the reactants and intermediates. The controlled temperature of 45°C is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts that can occur at higher temperatures. Sulfuric acid acts as the Brønsted acid catalyst required to drive the sigmatropic rearrangement and subsequent cyclization and elimination steps.

Other Potential Applications

While the synthesis of Etodolac is the dominant application of this compound, its role as a substituted phenylhydrazine suggests potential applications in other areas, although these are less documented.

-

Triptan Synthesis: The Fischer indole synthesis is a common method for preparing the indole core of many triptan-class drugs used to treat migraines.[1] While there is no direct evidence of this compound being used in the synthesis of currently marketed triptans, its potential for creating novel triptan analogues exists.

-

Agrochemicals and Specialty Chemicals: Phenylhydrazine derivatives have been investigated for their use in the synthesis of insecticidal compounds.[12] The 2-ethylphenylhydrazine moiety could be incorporated into novel pesticide structures. Furthermore, its versatility in forming heterocyclic compounds makes it a potentially useful building block in the broader specialty chemicals industry.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory or industrial setting.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[5]

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H351: Suspected of causing cancer.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long-lasting effects.

Laboratory Best Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with skin and eyes. Prevent dust formation. Keep away from heat and sources of ignition.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to air and light.[11]

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and clean up the spill using an absorbent material. Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

Quenching and Neutralization

Conclusion

This compound, born from the legacy of Emil Fischer's pioneering work, has established itself as an indispensable intermediate in pharmaceutical synthesis. Its efficient and scalable production, particularly through modern continuous-flow methods, ensures its continued relevance. The Fischer indole synthesis, its primary application, remains a cornerstone of heterocyclic chemistry, enabling the large-scale production of the important anti-inflammatory drug Etodolac. While its applications beyond this are not as well-defined, the inherent reactivity of the hydrazine functional group and the specific substitution pattern on the aromatic ring suggest a latent potential for the discovery and development of new chemical entities in medicine, agriculture, and materials science. A thorough understanding of its synthesis, properties, and safe handling is paramount for any researcher or scientist working with this versatile and important chemical compound.

References

-

Gutmann, B., Gottsponer, M., Elsner, P., Cantillo, D., Roberge, D. M., & Kappe, C. O. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 294–302. [Link]

-

Scite. (n.d.). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Retrieved from [Link]

-

The University of Queensland. (n.d.). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. UQ eSpace. Retrieved from [Link]

-

Yu, M., et al. (2015). Continuous-Flow Process for the Synthesis of this compound. Organic Process Research & Development, 19(7), 892-895. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104744295A - Method and device for preparing ethylphenylhydrazine hydrochloride by pipelines.

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Journal of Atoms and Molecules, 3(3), 520-523. [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. Der Pharma Chemica, 3(6), 481-491. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Oregon State University. Retrieved from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018). Retrieved from [Link]

-

Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

-

Scribd. (n.d.). A Developed Process For The Synthesis of 2 Ethyl Phenyl Hydrazine Hydrochloride A Key Starting Material For 7 Ethyl Tryptophol PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

-

Scribd. (n.d.). A Developed Process For The Synthesis of 2 Ethyl Phenyl Hydrazine Hydrochloride A Key Starting Material For 7 Ethyl Tryptophol PDF. Retrieved from [Link]

-

IOSR Journal. (2013). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry, 4(5), 03-05. [Link]

-

Research Bible. (2013). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Paper Archives. Retrieved from [Link]

- Google Patents. (n.d.). US5367093A - Insecticidal phenylhydrazine derivatives.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scite.ai [scite.ai]

- 11. thesafetygeek.com [thesafetygeek.com]

- 12. US5367093A - Insecticidal phenylhydrazine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylphenylhydrazine Hydrochloride

Introduction: Beyond the Reagent Bottle

To the researcher, scientist, or drug development professional, 2-Ethylphenylhydrazine hydrochloride is more than a catalog number; it is a critical starting material, most notably for the synthesis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The successful and reproducible use of this compound in any synthetic route, formulation study, or quality control protocol is fundamentally dictated by its physicochemical properties. A failure to appreciate its thermal stability, solubility profile, or hygroscopic nature can lead to inconsistent reaction yields, failed batches, and misleading analytical results.

This guide moves beyond a simple recitation of data. As application scientists, we understand that true expertise lies in understanding the "why" behind the "what." Why is the melting point with decomposition a critical process parameter? How does its solubility in various media impact reaction kinetics and purification strategies? This document provides a comprehensive analysis of the core physicochemical attributes of this compound, grounded in established analytical principles and designed to empower the bench scientist with actionable, field-proven insights.

Chemical Identity and Core Properties

The foundational step in any scientific endeavor is unambiguous identification of the material. This compound is an aromatic hydrazine derivative, supplied as its hydrochloride salt to improve stability and handling compared to the free base.

| Property | Value | Source(s) |

| Chemical Name | (2-ethylphenyl)hydrazine;hydrochloride | [2] |

| Synonyms | 2-EPH, OEPH | [1] |

| CAS Number | 19398-06-2, 58711-02-7 (used interchangeably) | [1][2][3] |

| Molecular Formula | C₈H₁₃ClN₂ | [1][2] |

| Molecular Weight | 172.66 g/mol | [1][2][3] |

| Appearance | Almost white to beige or light yellow crystalline powder | [1] |

A Note on CAS Numbers: The scientific literature and commercial suppliers often use CAS numbers 19398-06-2 and 58711-02-7 to refer to this compound. While potentially referencing different registrations or salt stoichiometries (e.g., 1:1 vs. 1:x), for practical purposes in a laboratory setting, they typically denote the same chemical entity.[1][2][4] It is always best practice to confirm identity via analytical characterization.

In-Depth Physicochemical Analysis

Melting Point and Thermal Behavior

The melting point is a rapid and effective indicator of purity. For this compound, the literature consistently reports a melting point of approximately 178 °C, with decomposition .[1][3] The observation of decomposition is critical; it signifies that the molecule is not stable at its melting temperature, likely undergoing oxidation, rearrangement, or elimination reactions.

Expert Insight: This thermal instability has direct implications for process chemistry and analytical methods. When developing a drying procedure, for instance, high temperatures must be avoided to prevent degradation. Similarly, for Gas Chromatography (GC) analysis, the inlet temperature must be carefully optimized to prevent on-column degradation, which would lead to inaccurate quantification and the appearance of artifact peaks. A differential scanning calorimetry (DSC) analysis would be the authoritative method to precisely characterize this melt/decomposition event, providing a detailed thermal profile.

Solubility Profile: The Key to Application

Solubility is arguably the most critical physical property for a drug intermediate, governing everything from reaction solvent selection to bioavailability of the final active pharmaceutical ingredient (API). While qualitatively described as "soluble in water,"[1][3] a quantitative understanding is essential for development.

Aqueous Solubility: As a hydrochloride salt of a basic compound, this compound exhibits good solubility in aqueous media. This is advantageous for certain reaction types, particularly the initial diazotization step in its synthesis, which is typically performed in aqueous acid.[5]

Organic Solvent Solubility: Data on solubility in common organic solvents is sparse in public literature, but is critical for downstream processing. For example, high solubility in a solvent like isopropanol or ethyl acetate would be desirable for purification by crystallization, allowing for high recovery from a cooled supersaturated solution. Conversely, poor solubility in a non-polar solvent like heptane or hexane would make it an ideal anti-solvent for precipitating the product from a more soluble medium.

Kinetic vs. Thermodynamic Solubility: In drug discovery, it is crucial to distinguish between kinetic and thermodynamic solubility.[6][7]

-

Kinetic Solubility is a high-throughput measurement of how quickly a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[6][8] It reflects the compound's behavior under non-equilibrium conditions, common in initial screening assays.

-

Thermodynamic (or Equilibrium) Solubility is the true saturation concentration of the most stable crystalline form of the compound in a solvent after an extended period.[7][8] This is the more relevant value for formulation and process chemistry.

Acidity and pKa: Predicting Behavior in Solution

The ethyl group at the ortho position is a weak electron-donating group, which would be expected to slightly increase the basicity (raise the pKa) of the hydrazine nitrogens compared to the parent phenylhydrazine. Therefore, a pKa estimate of 5.3 - 5.5 for the protonated form of 2-Ethylphenylhydrazine is a reasonable starting point for experimental design.

Expert Insight: This pKa value means that at physiological pH (~7.4), the compound will be predominantly in its neutral, free base form. This is critical for predicting its behavior in biological assays and understanding its partitioning characteristics (LogP/LogD). In a synthetic context, it informs the choice of base for deprotonation; a base whose conjugate acid has a pKa significantly higher than 5.5 (e.g., triethylamine, pKa ~10.8) will be effective for complete neutralization.

Stability and Handling: Maintaining Integrity

Proper storage and handling are non-negotiable for ensuring the quality and reactivity of this intermediate.

-

Hygroscopicity: The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] This can lead to handling issues (clumping) and may introduce water into non-aqueous reactions, impacting yields and side-product profiles.

-

Oxidative Instability: Hydrazine derivatives are susceptible to oxidation. Exposure to air (oxygen) and light should be minimized.

-

Storage Conditions: The consensus recommendation is to store the material in a tightly sealed container, in a dark place, under an inert atmosphere (e.g., nitrogen or argon), at room temperature.[1]

Experimental Workflows and Protocols

The following protocols are presented as self-validating systems, incorporating system suitability and calibration checks to ensure data integrity.

Workflow 1: Comprehensive Physicochemical Characterization

This diagram outlines the logical flow for the full characterization of a new batch of this compound.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethylphenylhydrazine 98 19398-06-2 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

2-Ethylphenylhydrazine hydrochloride CAS number and molecular weight

An In-depth Technical Guide to 2-Ethylphenylhydrazine Hydrochloride: Synthesis, Application, and Core Chemical Principles

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 19398-06-2), a critical chemical intermediate in the pharmaceutical industry. From the perspective of a Senior Application Scientist, this document delves into its fundamental chemical identity, robust synthesis protocols, and its principal application in the construction of complex heterocyclic scaffolds via the Fischer indole synthesis. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound is an organic salt that serves as a stable and reliable source of the 2-ethylphenylhydrazine moiety for synthetic reactions. Its physical and chemical characteristics are foundational to its handling, storage, and application in chemical synthesis.

Chemical Identifiers

A clear identification of a chemical substance is paramount for regulatory compliance, safety, and scientific accuracy. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 19398-06-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₃ClN₂ | [1][2][5] |

| Molecular Weight | 172.66 g/mol | [1][2][3] |

| IUPAC Name | (2-ethylphenyl)hydrazine;hydrochloride | [6] |

| InChI Key | HBHPTOKYVGZBAJ-UHFFFAOYSA-N | |

| EC Number | 421-460-2 | [3] |

Note: Another CAS number, 58711-02-7, is sometimes associated with this compound, but 19398-06-2 is the most consistently cited identifier for the hydrochloride salt form.[5][6][7]

Physicochemical Properties

The physical properties of a reagent dictate its handling procedures and compatibility with various reaction conditions.

| Property | Value | Source |

| Appearance | White to beige or light yellow crystalline solid/powder | [8] |

| Melting Point | 178-183 °C (with decomposition) | [9] |

| Solubility | Soluble in water | [8] |

| Storage | Store in a dark, dry place under an inert atmosphere at room temperature | [8] |

Synthesis of this compound

The benchmark method for preparing aryl hydrazines involves the diazotization of an aniline derivative, followed by a controlled reduction of the resulting diazonium salt.[10][11] This two-step process is a cornerstone of industrial and laboratory organic synthesis, prized for its reliability and scalability when performed with precise temperature control.

The synthesis commences with 2-ethylaniline. The primary amine group is converted into a diazonium salt using sodium nitrite under acidic conditions (hydrochloric acid). This step is critically exothermic and requires low temperatures (typically 0-10 °C) to prevent the thermally unstable diazonium salt from decomposing, which would lead to side products and reduced yield.

Following diazotization, the diazonium salt is reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[9][12] An alternative, often used in greener or continuous-flow processes, is sodium sulfite (Na₂SO₃).[10][11][13]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol (Tin (II) Chloride Reduction)

This protocol is adapted from established laboratory procedures and provides a reliable method for synthesizing the title compound.[9]

Materials:

-

2-Ethylaniline (1.93 moles)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Decolorizing Carbon

-

Celite

Procedure:

-

Aniline Salt Formation: In a suitable reaction vessel equipped with vigorous mechanical stirring and a thermometer, prepare a solution of 487 mL of concentrated HCl and 218 mL of water. Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.93 moles of 2-ethylaniline to the cold acid solution. A thick white suspension of the aniline hydrochloride salt will form.

-

Diazotization: Prepare a solution of 2.07 moles of NaNO₂ in 218 mL of water. Add this nitrite solution dropwise to the aniline suspension over 1.5 hours. Causality: The slow, dropwise addition is crucial to dissipate the heat generated and maintain the internal temperature between 8 °C and 14 °C, preventing decomposition of the diazonium salt.

-

Reduction: Prepare a solution of 4.37 moles of SnCl₂·2H₂O in 1.312 L of a 1:1 mixture of concentrated HCl and water. Add this reducing solution to the diazonium salt suspension over 5 hours. Maintain the internal temperature between 5 °C and 10 °C throughout the addition.

-

Isolation: After the addition is complete, allow the reaction mixture to stir and stand for 15 hours. The product will precipitate as a solid.

-

Collect the crude solid by filtration.

-

Purification: Transfer the solid to a flask and add 1.2 L of water and a small amount of decolorizing carbon. Heat the mixture to boiling.

-

Filter the hot solution through a pad of Celite to remove the carbon.

-

To the hot filtrate, add 400 mL of concentrated HCl and cool the solution in an ice bath for 30 minutes to induce crystallization.

-

Drying: Collect the resulting tan plates by filtration and dry them in a vacuum oven over a desiccant (e.g., phosphorous pentoxide) for 24 hours. The final product should have a melting point of approximately 181-183 °C.[9]

Core Application: The Fischer Indole Synthesis

This compound is a premier reagent for the Fischer indole synthesis , a powerful acid-catalyzed reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[14][15] This reaction is fundamental to the synthesis of a vast array of pharmaceuticals, including the anti-migraine triptan class of drugs and the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[11][14][16]

The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[11][11]-sigmatropic rearrangement occurs, followed by cyclization and the elimination of ammonia to yield the aromatic indole product.[14][15][17]

Fischer Indole Synthesis: Mechanistic Pathway

Caption: Key stages of the Fischer indole synthesis mechanism.

Application in Drug Development: Synthesis of Etodolac Intermediate

This compound is the key starting material for synthesizing 7-ethyltryptophol, which is a direct precursor to the drug Etodolac.[1][12] The Fischer indole synthesis allows for the efficient construction of the core indole structure of these molecules.

Experimental Protocol: Synthesis of an Indole Derivative

This is a generalized protocol for the Fischer indole synthesis. The specific ketone/aldehyde and reaction conditions would be optimized for the desired target.

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired carbonyl compound (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.[15][18]

-

Heat the mixture gently (e.g., to 60-80 °C) for 1-2 hours to form the phenylhydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Add an acid catalyst to the mixture. Common catalysts include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄).[14][15] Causality: The acid catalyst is essential for protonating the intermediate, which facilitates both the tautomerization and the subsequent sigmatropic rearrangement and cyclization steps.[18]

-

Increase the temperature and reflux the mixture for several hours until the starting hydrazone is consumed (as monitored by TLC).

-

Workup: Cool the reaction mixture and pour it into a beaker of ice water. If the product is a solid, it may precipitate and can be collected by filtration.

-

If the product is not a solid, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude indole derivative using column chromatography or recrystallization to obtain the final product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[3][8]

GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Statement | Source |

| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed | [3][6] |

| Skin Sensitization | H317 | Danger | May cause an allergic skin reaction | [3][6] |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage | [3][6] |

| Carcinogenicity | H351 | Danger | Suspected of causing cancer | [3][6] |

| STOT, Repeated Exposure | H372 | Danger | Causes damage to organs through prolonged or repeated exposure | [3][6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][8][19] A dust mask (e.g., N95) is recommended when handling the powder.[3]

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[5][19]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8]

Conclusion

This compound is more than a mere chemical; it is an enabling tool for complex molecular construction. Its synthesis, while requiring careful control, is robust and well-documented. Its primary utility in the Fischer indole synthesis makes it an indispensable intermediate for producing high-value pharmaceutical compounds like Etodolac. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its synthetic potential.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

Zhang, Y., et al. (2015). Continuous-Flow Process for the Synthesis of this compound. Organic Process Research & Development, 19(7), 883-886. [Link]

-

American Chemical Society. (2015). Continuous-Flow Process for the Synthesis of this compound. ACS Publications. [Link]

-

Patel, V. R., & Desai, H. T. (2013). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. ProQuest. [Link]

-

Research Bible. (2013). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE.... Retrieved from Research Bible. [Link]

-

Xinchem. (n.d.). China 2-Ethylphenyl hydrazine hydrochloride(CAS# 58711-02-7) Manufacturer and Supplier. Retrieved from Xinchem. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem. [Link]

-

Canadian Science Publishing. (n.d.). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Retrieved from Canadian Science Publishing. [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from J&K Scientific. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from IJARSCT. [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from Alentris Research. [Link]

-

Scribd. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride.... Retrieved from Scribd. [Link]

Sources

- 1. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]

- 2. 19398-06-2|this compound|BLD Pharm [bldpharm.com]

- 3. 2-乙基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alentris.org [alentris.org]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. China 2-Ethylphenyl hydrazine hydrochlorideï¼CAS# 58711-02-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL - ProQuest [proquest.com]

- 13. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL [paper.researchbib.com]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. This compound | 58711-02-7 [chemicalbook.com]

- 17. jk-sci.com [jk-sci.com]

- 18. ijarsct.co.in [ijarsct.co.in]

- 19. riccachemical.com [riccachemical.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethylphenylhydrazine Hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Ethylphenylhydrazine hydrochloride (CAS No: 19398-06-2), a key starting material in the synthesis of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] An understanding of the solubility and stability of this compound is paramount for researchers, scientists, and drug development professionals to ensure process optimization, formulation development, and regulatory compliance. This document delves into the theoretical and practical aspects of these properties, offering field-proven insights and detailed experimental protocols.

Core Compound Characteristics

This compound is a hydrazine derivative with the molecular formula C8H13ClN2 and a molecular weight of approximately 172.66 g/mol .[3][4][5] It typically appears as a white to beige crystalline powder and is known to be hygroscopic.[5] The compound has a melting point of around 178 °C, with decomposition.[1][4][5][6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19398-06-2, 58711-02-7 | [3][4][5][7] |

| Molecular Formula | C8H13ClN2 | [3][5] |

| Molecular Weight | ~172.66 g/mol | [3][4] |

| Appearance | White to beige crystalline powder | [4][5] |

| Melting Point | ~178 °C (with decomposition) | [1][4][5][6][7][8] |

| Hygroscopicity | Hygroscopic | [5] |

Solubility Profile: A Critical Parameter

The solubility of this compound is a crucial factor in its synthesis, purification, and use in subsequent reactions. While qualitatively described as soluble in water, detailed quantitative data in a range of organic solvents is not extensively available in public literature.[6] This section provides a summary of known solubility information and a detailed protocol for its determination.

Known Solubility Characteristics

This compound's nature as a salt suggests good solubility in polar protic solvents. It is reported to be soluble in water.[6] For organic solvents, it is expected to have some solubility in lower alcohols like methanol and ethanol, and limited solubility in non-polar solvents. A general understanding suggests that its free base form, (2-Ethylphenyl)hydrazine, is soluble in organic solvents like ethanol and ether but less so in water.[9]

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Class | Qualitative Solubility | Source(s) |

| Water | Protic | Soluble | [6] |

| Methanol | Protic | Expected to be soluble | Inferred |

| Ethanol | Protic | Expected to be soluble | Inferred |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Expected to be soluble | Inferred from general DMSO properties[10] |

| Dichloromethane | Aprotic | Expected to be poorly soluble | Inferred |

| Toluene | Non-polar | Expected to be poorly soluble | Inferred |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. The causality behind this choice is its ability to ensure that the system reaches equilibrium, providing a true measure of the saturation point of the compound in a given solvent.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure a saturated solution.

-

Add a precise volume of the desired solvent (e.g., water, methanol, ethanol, acetonitrile) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. This filtration step is critical for accurate results.

-

Immediately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Diagram 1: Workflow for Quantitative Solubility Determination

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential impurities or degradation products. HPLC is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

Principle: A stability-indicating method is one that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients. The method must be able to separate the main compound peak from all other peaks.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all peaks.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 270-280 nm, typical for phenylhydrazines). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: Controlled at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Validation of the Analytical Method

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Synthesis and Purification Overview

A common synthetic route to this compound involves the diazotization of 2-ethylaniline, followed by reduction of the resulting diazonium salt. [11][12] Step-by-Step Synthesis:

-

Diazotization: 2-Ethylaniline is reacted with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride or sodium sulfite.

-

Isolation and Purification: The resulting 2-Ethylphenylhydrazine is typically isolated as its hydrochloride salt by precipitation from an acidic solution. Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/HCl). [11]

Diagram 3: Synthesis of this compound

Caption: General synthetic pathway for 2-Ethylphenylhydrazine HCl.

Conclusion and Recommendations

The solubility and stability of this compound are critical attributes that must be well-characterized for its effective use in pharmaceutical development. While there is a lack of extensive public data on its quantitative solubility and specific degradation pathways, this guide provides robust, scientifically-grounded protocols for determining these parameters. It is recommended that researchers perform these studies under their specific laboratory conditions to generate the data required for process optimization, formulation development, and regulatory submissions. The use of a validated, stability-indicating HPLC method is essential for all quantitative analyses.

References

- Patel, V. R., & Desai, H. T. (2013). A Developed Process for the Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). This compound, 98%. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Ethylphenyl hydrazine HCl. Retrieved from [Link]

- Navitus Chemicals Private Limited. (2021, March).

-

Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2 Ethyl Phenyl Hydrazine Hydrochloride A Key Starting Material For 7 Ethyl Tryptophol. Scribd. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

- Yu, H., et al. (2015). Continuous-Flow Process for the Synthesis of this compound. Organic Process Research & Development, 19(7), 892-896.

-

SpectraBase. (n.d.). 2,3-Dimethylphenylhydrazine hydrochloride. Retrieved from [Link]

Sources

- 1. This compound | 58711-02-7 [chemicalbook.com]

- 2. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]

- 3. This compound | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 19398-06-2 manufacturers in India | this compound, 98% - India with worldwide shipping [ottokemi.com]

- 5. chembk.com [chembk.com]

- 6. 2-Ethylphenylhydrazine 98 19398-06-2 [sigmaaldrich.com]

- 7. This compound | 19398-06-2 [chemicalbook.com]

- 8. 2-Ethylphenyl hydrazine HCl | CAS#:58711-02-7 | Chemsrc [chemsrc.com]

- 9. Buy (2-Ethylphenyl)hydrazine (EVT-1221063) | 19275-55-9 [evitachem.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 2-Ethylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) or rigorous, site-specific safety training. Always consult the official SDS for 2-Ethylphenylhydrazine hydrochloride and adhere to all institutional and regulatory safety protocols before handling this chemical.

Introduction: Understanding the Compound and Its Associated Risks

This compound (CAS No: 58711-02-7) is a crucial chemical intermediate, notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] Its utility in pharmaceutical development and organic synthesis necessitates a thorough and proactive approach to its handling and safety management. This compound, a light-yellow to beige crystalline solid, is water-soluble and presents a complex hazard profile that demands stringent adherence to safety protocols to mitigate risks to personnel and the environment.[1][3]

This guide provides a detailed examination of the safety and handling precautions for this compound, grounded in established safety data and best practices. The causality behind each procedural recommendation is explained to foster a deeper understanding of risk mitigation for professionals working with this substance.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a comprehensive understanding of a substance's inherent hazards. This compound is classified with multiple hazard statements that underscore its potential for significant harm upon improper handling.

Primary Hazards:

-

Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation/damage.[1][4][5]

-

Sensitization: May cause an allergic skin reaction, which becomes evident upon re-exposure.[1][4][6]

-

Carcinogenicity: The substance is suspected of causing cancer.[4]

-

Organ Toxicity: It causes damage to organs through prolonged or repeated exposure.[4]

-

Environmental Hazard: this compound is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[1]

The hydrochloride salt form implies that it can release hydrochloric acid upon dissolution in water, contributing to its corrosive properties. The hydrazine functional group is associated with redox activity and potential instability, classifying it as a reactive reducing agent.[7]

GHS Hazard Classification Summary

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[5] |

| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction.[4] |

| Serious Eye Damage/Eye Irritation | H318 / H319 | Danger | Causes serious eye damage/irritation.[4][5] |

| Carcinogenicity | H351 | Warning | Suspected of causing cancer.[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Danger | Causes damage to organs through prolonged or repeated exposure.[4] |

| Hazardous to the Aquatic Environment (Acute) | H400 | Warning | Very toxic to aquatic life.[4] |

| Hazardous to the Aquatic Environment (Chronic) | H410 | Warning | Very toxic to aquatic life with long lasting effects.[8] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the primary line of defense, supplemented by appropriate PPE. This dual approach is critical for minimizing exposure.

Engineering Controls: The First Line of Defense

Due to its toxicity and potential for generating airborne dust, all handling of this compound must be conducted within a certified chemical fume hood.[6] This ensures that any dusts or aerosols are contained and exhausted away from the operator's breathing zone. The facility must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is a mandatory final barrier between the researcher and the chemical hazard.[9]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn if there is a significant risk of splashing or dust generation.[5]

-

Skin Protection:

-

Gloves: Double gloving is strongly recommended.[9] Use chemical-resistant, powder-free gloves such as nitrile or butyl rubber.[10] Gloves must be inspected for integrity before use and changed frequently (every 30-60 minutes) or immediately upon known or suspected contact.[9]

-

Lab Coat/Gown: A flame-resistant lab coat is necessary. For operations with a higher risk of contamination, an impervious protective gown should be worn.[11] Cuffs should be tucked under the outer glove.[9]

-

-

Respiratory Protection: If engineering controls are insufficient or during a major spill response, a respirator is required. An N95 dust mask or a half/full facepiece respirator with appropriate cartridges should be used, in compliance with a formal respiratory protection program.[6][8]

Section 3: Standard Operating Procedures for Safe Handling and Storage

A systematic workflow is essential for minimizing risk. The following protocols are designed to be self-validating by incorporating safety checks at each stage.

Physicochemical Properties and Storage

Understanding the compound's properties is key to its safe storage.

| Property | Value | Citation(s) |

| Appearance | Almost white to beige/light yellow soft powder | [1][3] |

| Melting Point | ~178 °C (decomposes) | [1][2][12] |

| Solubility | Soluble in water | [1][3][12] |

| Sensitivity | Hygroscopic, Air & Light Sensitive | [1][3][6] |

| Molecular Formula | C₈H₁₃ClN₂ | [4][13] |

| Molecular Weight | 172.66 g/mol | [13][14] |

Storage Protocol:

-

Container: Store in the original, tightly sealed container.[6][7]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air exposure.[1][3][6]

-

Environment: Keep in a cool, dry, dark, and well-ventilated area.[1][3][6]

-

Incompatibilities: Segregate from strong oxidizing agents, alkalis, and incompatible metals.[7]

Weighing and Dispensing Workflow

This workflow is designed to prevent contamination and exposure.

Caption: Controlled workflow for weighing this compound.

Section 4: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Citation(s) |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention. | [13][15] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [6][13][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][6][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [5][6][13] |

Spill Response Protocol

The response must be scaled to the size of the spill. For any major spill, evacuate the area and contact emergency services.[11][16]

Minor Spill (Solid) Cleanup Workflow: This protocol applies to small spills that can be safely managed by trained laboratory personnel.

Caption: Step-by-step procedure for cleaning a minor solid spill.

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1][7]

-

Containers: Collect waste in clearly labeled, sealed, and appropriate containers.

-

Regulations: Disposal must be conducted in strict accordance with all local, state, and federal environmental regulations.[7] Do not dispose of down the drain or in general waste.[5]

Conclusion

This compound is an indispensable reagent in modern pharmaceutical chemistry. Its significant hazard profile, however, necessitates a culture of safety, rigorous adherence to protocols, and a comprehensive understanding of its risks. By implementing the engineering controls, PPE requirements, and handling procedures outlined in this guide, researchers and drug development professionals can effectively mitigate exposure risks, ensuring both personal safety and environmental stewardship.

References

-

This compound. (2024). ChemBK. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

-

Personal Protective Equipment. Great Plains Center for Agricultural Health. [Link]

-

This compound. PubChem. [Link]

-

Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. (n.d.). Cole-Parmer. [Link]

-

Safe handling of hazardous drugs. PubMed Central. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Practice. [Link]

-

Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte. [Link]

-

Spill Response Procedures. FIU Environmental Health and Safety. [Link]

-

Incidental Spill Cleanup Procedures. Environment, Health and Safety - Iowa State University. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

-

Chemical Spill Procedures. Clarkson University. [Link]

-

Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. [Link]

-

A Developed Process for the Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride. ResearchGate. [Link]

-

Phenylhydrazine and its monohydrochloride: Human health tier II assessment. (2014). Australian Government Department of Health. [Link]

Sources

- 1. This compound [chembk.com]

- 2. This compound | 58711-02-7 [chemicalbook.com]

- 3. China 2-Ethylphenyl hydrazine hydrochlorideï¼CAS# 58711-02-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. This compound | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2-乙基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pppmag.com [pppmag.com]

- 10. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]

- 11. safety.charlotte.edu [safety.charlotte.edu]

- 12. 2-Ethylphenylhydrazine 98 19398-06-2 [sigmaaldrich.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. 58711-02-7|(2-Ethylphenyl)hydrazine hydrochloride(1:x)|BLD Pharm [bldpharm.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. jk-sci.com [jk-sci.com]

A Senior Application Scientist's In-Depth Technical Guide to 2-Ethylphenylhydrazine Hydrochloride for Pharmaceutical R&D

Abstract: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Ethylphenylhydrazine hydrochloride (CAS No: 19398-06-2). It moves beyond a simple datasheet to provide actionable insights into supplier qualification, quality control, synthesis considerations, and safe handling. The primary focus is to empower scientific teams to confidently source and utilize this critical starting material in pharmaceutical research and development, with a particular emphasis on its role in the synthesis of indole-containing active pharmaceutical ingredients (APIs) such as Etodolac.

Part 1: Foundational Knowledge & Strategic Importance

This compound is an aromatic hydrazine derivative of significant interest in medicinal chemistry.[1] Its primary utility lies in its function as a precursor for the construction of indole ring systems via the Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry discovered in 1883.[2][3] The indole scaffold is a privileged structure found in a vast number of pharmaceuticals and natural products, making reliable access to precursors like this compound a critical first step in many drug discovery programs.[4][5]

Its most prominent application is as a key starting material for Etodolac, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[6] The synthesis of Etodolac involves the reaction of this compound with a suitable carbonyl-containing compound to form an intermediate which then cyclizes to create the core indole structure.[7]

Part 2: Sourcing & Supplier Qualification: A Risk-Based Approach

The integrity of any synthetic route begins with the quality of its starting materials. For a critical reagent like this compound, a robust supplier qualification process is not merely a procurement step but a foundational element of regulatory compliance and scientific reproducibility.

Identifying Potential Commercial Suppliers

A global market of chemical manufacturers and distributors supply this compound. Notable suppliers include:

-

Elam Pharma Pvt. Ltd.: A manufacturer of this compound.[8]

-

SGT Life Sciences: A manufacturer and distributor of various pharmaceutical intermediates, including this compound.[9]

-

Ality Group: A manufacturer and supplier with a focus on bulk supply.[10]

-

Ottokemi: A manufacturer based in India with worldwide shipping.[11]

-

Simson Pharma Limited: Offers the compound, often accompanied by a Certificate of Analysis.[12]

-

Sigma-Aldrich (MilliporeSigma): A well-known supplier of research-grade chemicals, offering various quantities.[13]

A Framework for Supplier Qualification

For drug development applications, moving from a potential supplier to an approved vendor requires a documented, risk-based assessment. This process is mandated by Good Manufacturing Practice (GMP) guidelines.[14][15][16] The core objective is to ensure a consistent and reliable supply of material that meets predefined quality specifications.

Key Qualification Criteria:

| Criterion | Importance & Rationale | Key Documentation/Action |

| Regulatory Compliance | Ensures the supplier adheres to industry standards. GMP certification is a critical indicator of a robust quality management system.[7][17] | Request GMP certificate, ISO 9001 certification.[7] Conduct a supplier audit (desktop or on-site).[16] |

| Technical Documentation | A comprehensive Certificate of Analysis (CoA) is non-negotiable. It provides lot-specific data on identity, purity, and impurity profiles.[18][19][20] | Review CoA for completeness: product name, batch number, test parameters, results vs. specifications, and authorized signatures.[1][18] Request a detailed Safety Data Sheet (SDS). |

| Quality & Purity | The material must consistently meet the specifications required for the intended synthetic step. This includes assay and a well-defined impurity profile. | Analyze samples from at least three consecutive batches to verify the supplier's CoA.[9] Inquire about potential impurities from the synthetic route. |

| Supply Chain Reliability | Assesses the supplier's capacity to meet demand, from lab-scale to potential scale-up, without compromising quality. | Evaluate the supplier's production capacity and lead times. Establish a Quality Agreement that defines responsibilities and change control procedures.[16] |

Part 3: Synthesis & Manufacturing Insights

Understanding the synthesis of this compound is crucial for anticipating potential impurities and for appreciating the context of its use. The most common industrial synthesis starts from 2-ethylaniline.

The Core Synthetic Pathway

The benchmark method involves a two-step process:

-

Diazotization: 2-Ethylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures to form a diazonium salt intermediate.[8][10][21] Precise temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[8][10] The choice of reducing agent can impact yield, purity, and waste streams.

Comparative Analysis of Synthesis Methods & Green Chemistry

While traditional batch processing is common, modern approaches focus on improving safety, yield, and environmental impact, aligning with the principles of green chemistry.[10][21][22][23]

| Method | Description | Advantages | Disadvantages |

| Batch (SnCl₂ Reduction) | A classic laboratory and industrial method involving the stepwise addition of reagents in a large reaction vessel.[21] | Well-established and documented. | Use of a stoichiometric heavy metal reductant (tin) generates significant hazardous waste. |